Home > Products > Screening Compounds P78158 > NLRP3 antagonist 1
NLRP3 antagonist 1 -

NLRP3 antagonist 1

Catalog Number: EVT-12545728
CAS Number:
Molecular Formula: C16H18N6O
Molecular Weight: 310.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NLRP3 antagonist 1 is a compound that targets the NLRP3 inflammasome, a critical component in the immune response involved in various inflammatory diseases. The NLRP3 inflammasome is a multiprotein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The overactivation of this inflammasome is implicated in several conditions, including autoinflammatory diseases and neurodegenerative disorders.

Source

The compound has been derived from a series of synthetic modifications aimed at inhibiting the NLRP3 pathway. Research has indicated that small molecule inhibitors, including NLRP3 antagonist 1, can effectively reduce the activity of this inflammasome and its associated inflammatory responses .

Classification

NLRP3 antagonist 1 falls under the category of small molecule inhibitors. These compounds are designed to specifically inhibit the NLRP3 inflammasome's activation and downstream signaling pathways, thereby mitigating inflammation-related processes.

Synthesis Analysis

Methods

The synthesis of NLRP3 antagonist 1 typically involves organic synthesis techniques, particularly focusing on modifying existing chemical structures known to interact with the NLRP3 inflammasome. The general approach includes:

  1. Designing Derivatives: Starting with known compounds that exhibit some inhibitory effects on the NLRP3 pathway.
  2. Chemical Modifications: Utilizing various chemical reactions such as acylation or alkylation to enhance potency and selectivity.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from reaction mixtures.

Technical Details

The synthesis often includes multiple steps with careful monitoring of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

NLRP3 antagonist 1 features a specific molecular structure that allows it to interact with the NLRP3 inflammasome components effectively. While exact structural details may vary based on derivatives, common features include:

  • Acrylamide Backbone: Many inhibitors share this core structure due to its favorable binding properties.
  • Substituents: Various functional groups that enhance binding affinity and specificity for the NLRP3 protein.

Data

Molecular weight, solubility, and other physicochemical properties are characterized during synthesis to ensure adequate bioavailability and efficacy in biological systems.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving NLRP3 antagonist 1 include:

  • Binding Interactions: The compound interacts with specific sites on the NLRP3 protein, inhibiting its oligomerization and subsequent activation.
  • Inhibition Mechanism: By preventing ATPase activity associated with NLRP3, it disrupts the assembly of the inflammasome complex.

Technical Details

Kinetic studies may be conducted to determine the inhibition constants (IC50) for NLRP3 antagonist 1 against various activators of the inflammasome, providing insights into its potency compared to other known inhibitors .

Mechanism of Action

Process

NLRP3 antagonist 1 exerts its effects through a multi-step mechanism:

  1. Priming Phase: Initially, inflammatory stimuli induce expression of NLRP3 and pro-inflammatory cytokines.
  2. Activation Phase: Upon exposure to triggers (like ATP or crystalline substances), NLRP3 undergoes conformational changes leading to oligomerization.
  3. Inhibition by Antagonist: The antagonist binds to NLRP3, preventing oligomerization and subsequent recruitment of caspase-1, thereby blocking cytokine maturation.

Data

Studies have shown that treatment with NLRP3 antagonist 1 significantly reduces levels of interleukin-1 beta in cell culture models stimulated with known inflammasome activators .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in common organic solvents; solubility in aqueous solutions may vary depending on structural modifications.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Reacts selectively with components of the NLRP3 inflammasome without affecting other signaling pathways.

Relevant data regarding these properties is essential for formulation development in pharmaceutical applications.

Applications

NLRP3 antagonist 1 has significant potential in scientific research and therapeutic applications:

  • Inflammatory Disease Treatment: Targeting diseases characterized by excessive inflammation such as gout, type 2 diabetes, Alzheimer's disease, and autoinflammatory syndromes.
  • Research Tool: Used in laboratory settings to study the role of the NLRP3 inflammasome in various biological processes and disease models.

Properties

Product Name

NLRP3 antagonist 1

IUPAC Name

(1S,2R)-2-[[2-amino-7-(1H-pyrazol-5-yl)quinazolin-4-yl]amino]cyclopentan-1-ol

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

InChI

InChI=1S/C16H18N6O/c17-16-20-13-8-9(11-6-7-18-22-11)4-5-10(13)15(21-16)19-12-2-1-3-14(12)23/h4-8,12,14,23H,1-3H2,(H,18,22)(H3,17,19,20,21)/t12-,14+/m1/s1

InChI Key

VVVAZTNDJMQDEL-OCCSQVGLSA-N

Canonical SMILES

C1CC(C(C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.